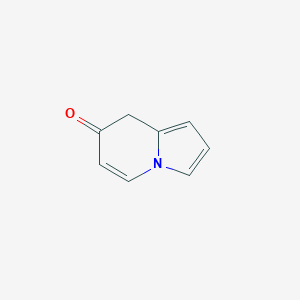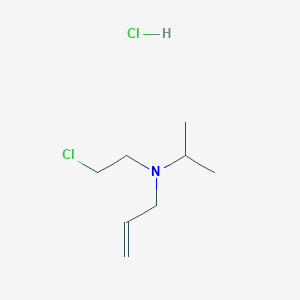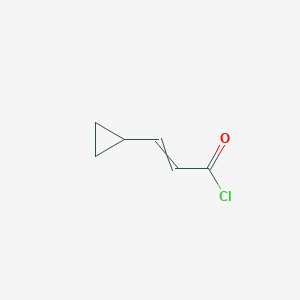![molecular formula C14H7F3N2O B14242920 Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- CAS No. 502422-50-6](/img/structure/B14242920.png)
Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an oxazole ring, which in turn is substituted with a 2,3,6-trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of an appropriate precursor, such as a 2,3,6-trifluorophenyl-substituted amino alcohol, under acidic or basic conditions to form the oxazole ring. This intermediate is then coupled with a pyridine derivative through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or oxazole rings.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
科学的研究の応用
Chemistry: In chemistry, Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drug candidates, while the oxazole ring can interact with biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- is used in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.
作用機序
The mechanism of action of Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluorophenyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions with the target .
類似化合物との比較
2,3,6-Trifluoropyridine: Similar in structure but lacks the oxazole ring.
2,4,6-Trifluorophenylpyridine: Contains a trifluorophenyl group but differs in the position of fluorine atoms.
2-(2,3,6-Trifluorophenyl)-4-oxazole: Similar but lacks the pyridine ring.
Uniqueness: Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- is unique due to the combination of the trifluorophenyl group, oxazole ring, and pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
特性
CAS番号 |
502422-50-6 |
|---|---|
分子式 |
C14H7F3N2O |
分子量 |
276.21 g/mol |
IUPAC名 |
4-pyridin-2-yl-2-(2,3,6-trifluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H7F3N2O/c15-8-4-5-9(16)13(17)12(8)14-19-11(7-20-14)10-3-1-2-6-18-10/h1-7H |
InChIキー |
FPYLVHWPDOYNOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C=CC(=C3F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


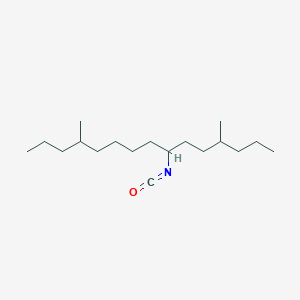
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
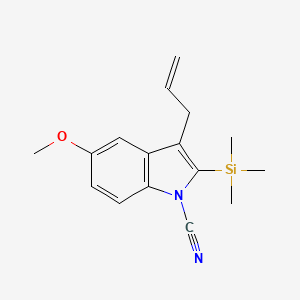
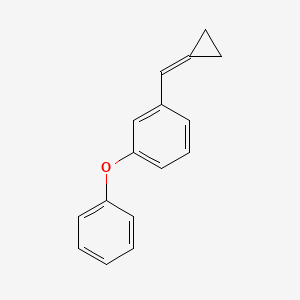

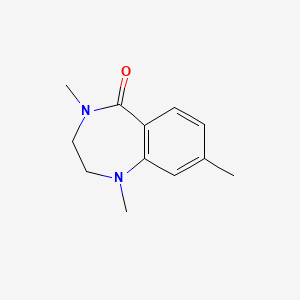
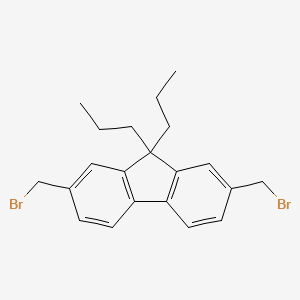
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
